molecular formula C17H22N4OS B6473333 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2640845-78-7

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6473333
CAS No.: 2640845-78-7
M. Wt: 330.4 g/mol
InChI Key: JDELTVALGSNRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrimidine derivative features a 6-methyl-2-(methylsulfanyl)pyrimidine core substituted at the 4-position with a 3-methoxyphenylpiperazine moiety. Its structural complexity suggests applications in medicinal chemistry, though specific pharmacological data for this compound remain undisclosed in the provided evidence.

Properties

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-11-16(19-17(18-13)23-3)21-9-7-20(8-10-21)14-5-4-6-15(12-14)22-2/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDELTVALGSNRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogous molecules:

Compound Name/ID Molecular Formula Core Structure Key Substituents Biological Activity/Notes References
Target Compound C₁₇H₂₁N₅OS₂ Pyrimidine 4-(3-Methoxyphenylpiperazine), 6-methyl, 2-methylsulfanyl Unknown (structural analog to Letermovir)
Letermovir C₂₉H₂₈F₄N₄O₄ Quinazoline 3-Methoxyphenylpiperazine, trifluoromethyl group Antiviral (CMV prophylaxis)
D11 () C₃₄H₂₉N₅O₄ Quinoline 3-Methoxyphenylpiperazine, hydroxybenzamide NMR data reported; no explicit activity
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine () C₁₆H₁₅N₃OS₂ Pyrimidine Thiophene, 4-methoxyphenyl, 2-methylsulfanyl Antibacterial/antioxidant screening
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine () C₁₄H₁₆Cl₂N₆S₂ Pyrimidine (bis) Chloro, methylsulfanyl, piperazine linker Higher molar mass (403.35 g/mol)
{6-[Substituted phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone () Variable Pyrimidine Sulfonyl-piperazine, substituted phenyl Enhanced solubility due to sulfonyl group

Key Observations

Core Heterocycle Influence: The pyrimidine core in the target compound contrasts with quinoline (D11) or quinazoline (Letermovir) cores in analogs. These differences significantly alter electronic properties and binding affinities. For example, Letermovir’s quinazoline core enables covalent interactions with viral targets, while pyrimidines are more compact and modular .

Substituent Effects: 3-Methoxyphenylpiperazine: Present in both the target compound and Letermovir, this group is linked to receptor targeting (e.g., serotonin 5-HT₁A). However, in Letermovir, its integration into a larger scaffold enhances antiviral specificity . Methylsulfanyl vs. In contrast, sulfonyl groups () enhance solubility and hydrogen-bonding capacity .

Biological Activity: Letermovir’s antiviral efficacy highlights the importance of trifluoromethyl and acetic acid substituents, absent in the target compound . Pyrimidines with thiophene () or chloro () substituents show antibacterial activity, suggesting that minor structural changes can redirect therapeutic utility .

Research Findings and Implications

Docking and Receptor Interactions

  • AutoDock studies () on similar piperazine-pyrimidine hybrids suggest that the 3-methoxyphenyl group enhances binding to aminergic receptors (e.g., dopamine D₂) via π-π stacking and hydrogen bonding .

Contradictions and Limitations

  • While reports antibacterial activity for thiophene-containing pyrimidines, the target compound’s lack of a thiophene or polar groups (e.g., hydroxybenzamide in D11) may limit similar efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.